Oxidation Reactivity Profile: 2,3,5-Trimethylthiophene vs. 2-Methylthiophene and 2,5-Dimethylthiophene in Catalytic Desulfurization
In oxidative desulfurization (ODS) studies using Mo-based catalysts with hydrogen peroxide, the relative reactivity of thiophenic compounds was established. 2,3,5-Trimethylthiophene demonstrated a reactivity that was higher than 2-methylthiophene and 2,5-dimethylthiophene, but lower than benzothiophene (BT). The reactivity order was quantified as: BT > 2,3,5-Trimethylthiophene > 2-methylthiophene > 2,5-Dimethylthiphene > thiophene (T) [1]. This places 2,3,5-Trimethylthiophene in a specific, non-interchangeable position within the alkylthiophene series for applications involving catalytic oxidation or removal of sulfur species.
| Evidence Dimension | Relative Reactivity in Oxidative Desulfurization |
|---|---|
| Target Compound Data | Higher than 2-methylthiophene and 2,5-dimethylthiophene |
| Comparator Or Baseline | Benzothiophene (BT) > 2,3,5-Trimethylthiophene > 2-methylthiophene > 2,5-Dimethylthiphene > Thiophene (T) |
| Quantified Difference | Reactivity ranked second among the alkylthiophenes tested, after BT |
| Conditions | Flow fixed-bed reaction system using Mo-based oxidation catalysts with H2O2 |
Why This Matters
This reactivity ranking is critical for process chemists designing oxidative desulfurization workflows or evaluating catalyst performance for sulfur-containing feedstocks.
- [1] Qian, E. W. (2008). Development of Low Cost Production Process for Sulfur-free Light Hydrocarbon Fuels Using Oxidation-Adsorption. KAKENHI Project 17550142 Research Report. Reactivity order: BT>2,3,5Trimethylthiophene>2-methylthiophene>2,5-Dimethylthiphene>T. View Source
